Diketone-PEG4-Biotin

Description

Introduction to Diketone-PEG4-Biotin: Molecular Architecture and Functional Significance

Structural Characterization of this compound

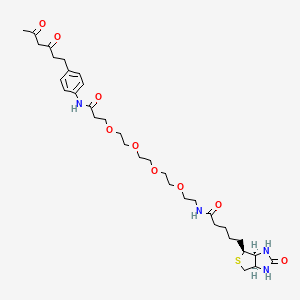

This compound (CAS No. 2353409-85-3) is a synthetic compound with the molecular formula C₃₃H₅₀N₄O₉S and a molecular weight of 678.84 g/mol . Its structure comprises three distinct regions:

- Diketone Group : Positioned at one terminus, the diketone moiety enables covalent bonding with hydroxylamine-containing molecules, facilitating stable conjugate formation in PROTAC architectures.

- PEG4 Spacer : A tetraethylene glycol chain enhances hydrophilicity, reduces steric hindrance, and improves solubility in aqueous and organic solvents (e.g., 125 mg/mL in DMSO). This spacer also increases the conformational flexibility of PROTAC molecules, optimizing interactions between target proteins and E3 ligases.

- Biotin Terminal : The biotin group confers high-affinity binding to streptavidin and avidin (Kd ≈ 10⁻¹⁵ M), enabling applications in affinity purification, diagnostics, and targeted drug delivery.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₀N₄O₉S |

| Molecular Weight | 678.84 g/mol |

| CAS Number | 2353409-85-3 |

| Density | 1.201 g/cm³ (predicted) |

| Solubility in DMSO | 125 mg/mL (184.14 mM) |

| Storage Conditions | -20°C (powder), -80°C (solvent) |

Biophysical Properties and Solubility Profiles

The biophysical behavior of this compound is dictated by its PEG4 spacer and terminal functional groups:

- Solubility : The PEG4 chain confers exceptional solubility in polar solvents, with a measured solubility of 125 mg/mL in DMSO . This property is critical for in vitro assays and PROTAC synthesis, where homogeneous dissolution ensures reproducible results.

- Stability : The diketone group exhibits stability across a broad pH range (3–9), while the biotin-avidin interaction remains intact under extreme temperatures (4–37°C) and denaturing conditions.

- Thermodynamic Properties : Computational models predict a density of 1.201 g/cm³ , aligning with experimental observations for similar PEG-biotin conjugates.

Storage and Handling :

Historical Evolution of PEGylated Biotin Derivatives

The development of this compound is rooted in two parallel advancements: PEGylation technology and biotin-based targeting .

Phase 1: Early PEGylation (1980s–2000s)

Polyethylene glycol was first conjugated to therapeutic proteins in the 1980s to reduce immunogenicity and extend plasma half-life. For example, PEGylated interferon-α2b (PegIntron®) demonstrated improved pharmacokinetics compared to its non-PEGylated counterpart.

Phase 2: Biotin-Avidin Systems (1990s–2010s)

Biotin’s strong affinity for avidin revolutionized diagnostics and drug delivery. However, early biotinylated compounds suffered from aggregation and poor solubility. Researchers addressed this by integrating PEG spacers, culminating in derivatives like Biotin-PEG4-NHS Ester (2000s), which enhanced solubility while retaining binding efficiency.

Phase 3: PROTAC Linkers (2010s–Present)

The rise of PROTACs necessitated linkers that balance stability, solubility, and biocompatibility. This compound emerged as a solution, combining the robustness of diketone chemistry with PEG’s solubility benefits. Recent studies highlight its utility in degrading challenging targets like BRD4 and EGFR, underscoring its role in next-generation therapeutics.

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O9S/c1-24(38)22-27(39)11-8-25-6-9-26(10-7-25)35-31(41)12-14-43-16-18-45-20-21-46-19-17-44-15-13-34-30(40)5-3-2-4-29-32-28(23-47-29)36-33(42)37-32/h6-7,9-10,28-29,32H,2-5,8,11-23H2,1H3,(H,34,40)(H,35,41)(H2,36,37,42)/t28-,29-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCDLZQRUQWCG-OLWNVYNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of PROTACs

Overview:

PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. Diketone-PEG4-Biotin serves as a crucial linker in the synthesis of these compounds.

Mechanism:

A PROTAC typically comprises two ligands linked by a spacer: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein for degradation. The diketone moiety allows for covalent attachment to lysine residues, facilitating the formation of stable PROTACs.

Case Study:

In a study by An et al. (2018), this compound was employed to create a series of PROTACs targeting various oncogenic proteins. These compounds demonstrated enhanced efficacy in degrading their targets compared to traditional small molecules, showcasing the potential of this compound in developing targeted cancer therapies .

Biotinylation Applications

Overview:

Biotinylation is a process where biotin is covalently attached to proteins or other biomolecules, enabling their detection and purification through streptavidin or avidin interactions.

Applications:

- Antibody Labeling: this compound can be used to label antibodies for immunological assays, enhancing their stability and reducing aggregation.

- Cell Surface Protein Labeling: The compound selectively labels primary amine-containing proteins on the cell surface without permeating the cell membrane, making it ideal for studying membrane proteins .

Data Table: Biotinylation Efficiency

| Application | Description | Reaction Conditions | Expected Yield |

|---|---|---|---|

| Antibody Labeling | Conjugation of antibodies with this compound | 2 mg antibody + 1 mg this compound; 30 min at room temperature | ~3-5 biotin molecules per antibody |

| Cell Surface Protein Labeling | Labeling exposed amines on live cells | 25 x 10^6 cells/mL in PBS; 2 mM this compound; 30 min at room temperature | High specificity for surface proteins |

Advantages of Using this compound

- Enhanced Solubility: The PEG component improves solubility in aqueous solutions, which is beneficial for biological applications.

- Reduced Aggregation: Biotinylated molecules exhibit less aggregation compared to those labeled with non-PEGylated reagents .

- Versatile Applications: Suitable for various biochemical techniques including Western blotting, ELISA, and mass spectrometry.

Mechanism of Action

Mechanism: Diketone-PEG4-Biotin functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. Molecular Targets and Pathways: The primary molecular target is the E3 ubiquitin ligase, which is responsible for tagging proteins with ubiquitin for degradation. The pathway involved is the ubiquitin-proteasome pathway, a key mechanism for protein turnover in cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key attributes of Diketone-PEG4-Biotin and related compounds:

This compound

- Advantages : The diketone group allows selective conjugation under mild conditions, avoiding interference with other functional groups. This is critical for labeling sensitive biomolecules like antibodies.

- Limitations : Partial water solubility may require organic co-solvents for dissolution.

DBCO-PEG4-Biotin

- Efficiency : Demonstrated in copper-free click reactions with azide-modified GD2 gangliosides, achieving conjugation yields >90% under 4°C overnight incubation.

- Applications : Used in live-cell imaging due to bioorthogonal reactivity and reduced cytotoxicity.

Dde Biotin-PEG4-azide

- Controlled Release : The Dde protecting group enables sequential bioconjugation; hydrazine treatment removes Dde to expose the azide for secondary reactions.

Biotin-PEG4-NHS ester

- Reactivity : Rapid amine coupling (e.g., with lysine residues) makes it ideal for protein labeling, though hydrolysis in aqueous buffers limits its shelf life.

Disulfide-Biotin-PEG4-Azide

- Reducible Linkage : The disulfide bond breaks in reducing intracellular environments, enabling targeted drug release in cancer cells.

Diketone-PEG12-Biotin

- Spacer Effect : The longer PEG12 chain increases molecular flexibility, reducing steric hindrance in large biomolecule conjugates.

Biological Activity

Diketone-PEG4-Biotin is a specialized compound that combines the properties of a diketone linker with a biotin moiety, facilitating its use in various biological applications, particularly in drug delivery and molecular targeting. This article explores the biological activity of this compound, detailing its mechanisms, applications, relevant case studies, and research findings.

Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain linked to a diketone functional group and a biotin molecule. The structural characteristics include:

- Molecular Weight : 678.84 g/mol

- Molecular Formula : C33H50N4O9S

- Purity : ≥95%

- CAS No. : 2353409-85-3

The presence of the diketone group allows for covalent bonding with lysine residues in proteins, enhancing the specificity and stability of biotinylation reactions .

This compound functions primarily through its ability to form stable covalent bonds with biomolecules. This property is particularly useful in:

- Targeted Drug Delivery : The biotin component facilitates high-affinity interactions with streptavidin or avidin, enabling targeted delivery of therapeutic agents to specific cells or tissues.

- Bioconjugation : The diketone moiety reacts with amines, allowing for the conjugation of drugs or other molecules to proteins, enhancing their pharmacokinetic properties and reducing toxicity .

Case Studies and Research Findings

- Antineoplastic Applications :

- Protein Labeling :

- Bioorthogonal Chemistry :

Comparative Analysis

| Feature | This compound | Traditional Biotin Linkers |

|---|---|---|

| Covalent Bonding | Yes (specific to lysine residues) | Yes (varies by linker type) |

| Solubility | High (due to PEG component) | Varies (often lower than PEG linkers) |

| Targeting Efficiency | High (strong affinity for streptavidin) | Moderate to High (depends on structure) |

| Toxicity Profile | Low | Varies (some may exhibit higher toxicity) |

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of Diketone-PEG4-Biotin during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) to verify molecular weight (e.g., expected MW: ~678.84 Da as per product specifications) .

- Nuclear Magnetic Resonance (NMR) to confirm PEG4 spacer integrity and biotin-diketone linkage (e.g., characteristic peaks for ethylene oxide units and diketone protons) .

- HPLC with UV detection (280 nm for biotin) to assess purity (>95% as per standard protocols) .

Q. What experimental strategies optimize the conjugation of this compound to target proteins or nanoparticles?

- Methodological Answer :

- pH Control : Perform reactions in mildly alkaline conditions (pH 8–9) to enhance diketone reactivity with primary amines .

- Molar Ratio Optimization : Use a 5:1 molar excess of this compound to target molecules to maximize labeling efficiency while minimizing aggregation .

- Post-Conjugation Validation : Employ streptavidin-coated ELISA plates or gel-shift assays to confirm biotinylation efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotinylation efficiency when using this compound across different experimental systems (e.g., live cells vs. purified proteins)?

- Methodological Answer :

- System-Specific Optimization :

- For live cells: Use lower concentrations (≤10 µM) to avoid cytotoxicity and validate membrane permeability via flow cytometry .

- For purified proteins: Pre-incubate with stabilizing agents (e.g., BSA) to prevent nonspecific binding .

- Data Contradiction Analysis : Compare batch-to-batch variability in this compound purity using HPLC and adjust reaction conditions accordingly .

- Statistical Reporting : Include effect sizes, confidence intervals, and exact sample sizes (n) for reproducibility, as per Nature Research guidelines .

Q. What strategies mitigate hydrolysis or oxidation of the diketone group in this compound during long-term storage or in vivo applications?

- Methodological Answer :

- Storage Conditions : Store lyophilized aliquots at -20°C under inert gas (e.g., argon) to prevent diketone degradation .

- In Vivo Stability : Incorporate PEG4 spacer modifications (e.g., branched PEG) to sterically shield the diketone group, as demonstrated in analogous biotin-PEG conjugates .

- Analytical Monitoring : Use LC-MS to track degradation products over time and adjust formulation buffers (e.g., antioxidants like ascorbate) .

Q. How can the PICOT framework be applied to design a study investigating this compound’s efficacy in targeted drug delivery?

- Methodological Answer :

- Population (P) : Cancer cell lines with overexpressed surface receptors (e.g., HER2).

- Intervention (I) : Drug-loaded nanoparticles conjugated with this compound.

- Comparison (C) : Non-targeted nanoparticles or free drug.

- Outcome (O) : Tumor uptake efficiency (quantified via fluorescence or radiolabeling).

- Time (T) : 24–72 hours post-administration.

- Ethical Alignment : Ensure compliance with institutional guidelines for cell-based studies and data transparency .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound-based targeting experiments?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Handling : Apply Grubbs’ test to exclude outliers with justification in supplementary materials .

- Reproducibility Checklist : Report exact n-values, reagent lot numbers, and instrument calibration dates, as per Beilstein Journal guidelines .

Q. How should researchers address conflicting results in the literature regarding this compound’s stability in serum-containing media?

- Methodological Answer :

- Meta-Analysis : Use systematic review frameworks (e.g., PICOTS) to compare studies based on serum concentration, incubation time, and detection methods .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 10% FBS, 37°C) with internal controls (e.g., non-hydrolyzable biotin analogs) .

Literature and Collaboration

Q. What are best practices for conducting a literature review on this compound’s applications in multidisciplinary research?

- Methodological Answer :

- Database Searches : Use SciFinder or PubMed with keywords like “this compound conjugation” and filter by publication type (e.g., “synthesis” or “in vivo”) .

- Citation Tracking : Follow references from seminal papers (e.g., Hsu et al., 1981 on biotin-avidin systems) to identify methodological precedents .

- Gaps Identification : Highlight understudied areas (e.g., pharmacokinetics in non-cancer models) in the research proposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.